Oxymethacil

CAS No.: 7417-28-9

Cat. No.: VC1585214

Molecular Formula: C5H6N2O3

Molecular Weight: 142.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 7417-28-9 |

|---|---|

| Molecular Formula | C5H6N2O3 |

| Molecular Weight | 142.11 g/mol |

| IUPAC Name | 5-hydroxy-6-methyl-1H-pyrimidine-2,4-dione |

| Standard InChI | InChI=1S/C5H6N2O3/c1-2-3(8)4(9)7-5(10)6-2/h8H,1H3,(H2,6,7,9,10) |

| Standard InChI Key | CMRSBOGQMSQPFW-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=O)NC(=O)N1)O |

| Canonical SMILES | CC1=C(C(=O)NC(=O)N1)O |

Introduction

Chemical Structure and Properties

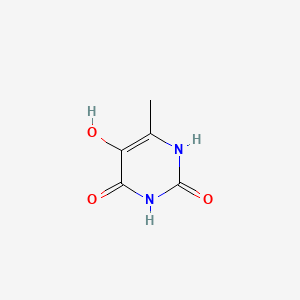

Oxymethacil, also known as 5-hydroxy-6-methyluracil or oxymetacil, is a pyrimidine derivative with the molecular formula C5H6N2O3 . The structure features a pyrimidine ring with hydroxyl and methyl substitutions, which contribute to its biological activity.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of oxymethacil:

| Property | Value |

|---|---|

| Molecular Formula | C5H6N2O3 |

| Molecular Weight | 142.11 g/mol |

| CAS Number | 7417-28-9 |

| IUPAC Name | 5-hydroxy-6-methyl-1H-pyrimidine-2,4-dione |

| XLogP3-AA | -0.7 |

| Hydrogen Bond Donor Count | 3 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 0 |

| Exact Mass | 142.03784206 Da |

Table 1: Physical and chemical properties of oxymethacil

The compound demonstrates moderate water solubility, which is consistent with its polar functional groups. Its slightly negative XLogP3-AA value (-0.7) indicates a preference for aqueous environments over lipid phases, an important consideration for its pharmacokinetic behavior .

Chemical Structure Characteristics

Oxymethacil's structure consists of a pyrimidine ring with hydroxyl and methyl groups attached at positions 5 and 6, respectively. This specific arrangement contributes to its ability to interact with biological systems, particularly in its antioxidant capacity. The hydroxyl group at position 5 is particularly significant for the compound's ability to scavenge free radicals and participate in redox reactions .

Synthesis Methods

Several methods for synthesizing oxymethacil have been documented in the scientific literature. These methods vary in efficiency, yield, and complexity.

Oxidation of 6-Methyluracil

One common synthesis route involves the oxidation of 6-methyluracil with potassium persulfate. This method produces 5-hydroxy-6-methyluracil (oxymethacil) with a technical yield of approximately 78% . The reaction proceeds through the formation of an intermediate, 6-methyl-5-hydroxyuracil sulfate, which is then hydrolyzed with sulfuric acid .

Alternative Synthesis Pathway

A patented method described in Russian Patent RU2126391C1 outlines an improved synthesis that addresses the limitations of earlier methods, which often suffered from multiple stages and low yields. This method is reported to enhance production efficiency and product purity . The patent indicates that the yield and quality of the final product are substantially improved compared to previous methods involving the oxidation of 9-methyluracil .

Challenges in Synthesis

Traditional synthesis methods for oxymethacil have presented several challenges, including:

Modern synthetic approaches aim to overcome these limitations through more direct oxidation pathways and improved reaction conditions .

Pharmacological Classification and Mechanism of Action

Classification

Oxymethacil belongs to several pharmacological classes based on its biological activities:

-

Antioxidants: Substances that inhibit or retard oxidation reactions, counteracting the damaging effects of oxidation in animal tissues

-

Antidotes: Agents that counteract or neutralize the action of poisons

-

Immunomodulators: Compounds that modify immune system function

Mechanism of Antioxidant Action

Oxymethacil's antioxidant properties stem from its ability to interact with reactive oxygen species and free radicals. Research has demonstrated that it can inhibit lipid peroxidation processes and demonstrate hydroxyl radical scavenging activity . This mechanism is particularly significant in conditions characterized by oxidative stress, where excessive free radical production contributes to tissue damage .

A comparative study examining the effects of methyluracil and oxymethacil on free radical oxidation showed that oxymethacil exhibits superior antioxidant activity compared to its structural relative methyluracil . The presence of the hydroxyl group at position 5 appears critical for this enhanced activity, allowing the molecule to more effectively donate hydrogen atoms to neutralize free radicals .

Biological Activity and Therapeutic Applications

Immunomodulatory Effects

Oxymethacil has demonstrated significant immunomodulatory properties. It enhances the immune response through multiple mechanisms, making it potentially valuable in treating various infections and immune deficiencies . A recent study examining the effects of immunotropic substances on neutrophil functional activity found significant improvements in neutrophil metabolic activity and phagocytosis indices after treatment .

These findings suggest that oxymethacil may contribute to enhanced immune responses, which could have therapeutic implications for chronic inflammatory diseases . The compound appears to modulate both humoral and cellular immunity, potentially offering a comprehensive approach to immune system support .

Applications in Wound Healing and Tissue Repair

The Russian patent literature indicates that oxymethacil promotes healing of wounds, trophic ulcers, and burns . This healing effect may be attributed to both its antioxidant properties and its ability to modulate inflammatory responses. By reducing oxidative stress at wound sites and supporting appropriate immune function, oxymethacil may create an environment more conducive to tissue repair and regeneration.

Protection Against Radiation and Toxicity

Another notable application of oxymethacil is its reported ability to reduce harmful effects of radiation . This radioprotective effect could be valuable in scenarios involving radiation therapy or accidental radiation exposure. Additionally, the compound has been described as offering protection against poisoning by various substances, including alcohol, nitrates, and organophosphorus compounds .

A study specifically examined the use of oxymethacil in correcting post-poisoning damage to the myocardium, suggesting that this new drug is recommended for such applications . This cardioprotective effect represents a promising area for further investigation.

Current Research and Future Perspectives

Emerging Applications

Recent research continues to explore new applications for oxymethacil beyond its established antioxidant and immunomodulatory properties. Areas of particular interest include:

-

Neuroprotection: Potential applications in neurodegenerative disorders characterized by oxidative stress

-

Metabolic disorders: Possible benefits in conditions involving disrupted cellular metabolism

-

Aging-related processes: Investigation into effects on cellular senescence and age-related oxidative damage

Structural Modifications and Derivatives

Scientists are also exploring structural modifications of oxymethacil to enhance specific properties or address limitations. The Russian patent RU2398767C2 describes a related compound, 5-amino-6-methyluracil, which demonstrates similar antioxidant activity . Such structural analogs may offer improved pharmacokinetics, enhanced potency, or reduced side effects.

Combination Therapies

Another promising research direction involves the use of oxymethacil in combination with other therapeutic agents. Preliminary studies suggest potential synergistic effects when oxymethacil is combined with traditional antibiotics or other immunomodulatory compounds . Such combinations may allow for reduced dosages of primary drugs while maintaining or enhancing therapeutic efficacy.

Comparative Analysis with Similar Compounds

Oxymethacil vs. Methyluracil

While structurally similar, oxymethacil and methyluracil demonstrate important differences in their biological activities. Comparative studies have shown that oxymethacil generally exhibits superior antioxidant properties compared to methyluracil . This enhanced activity is likely attributable to the hydroxyl group at position 5, which provides additional radical scavenging capacity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume